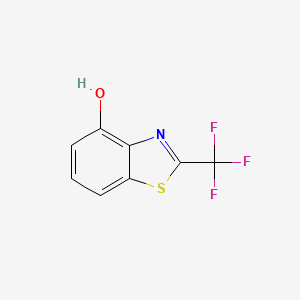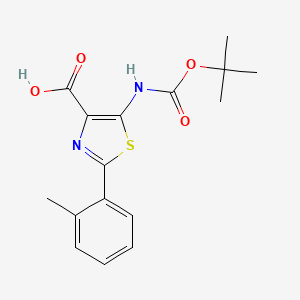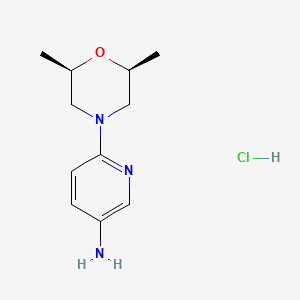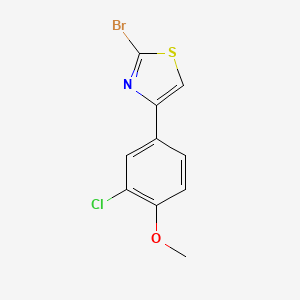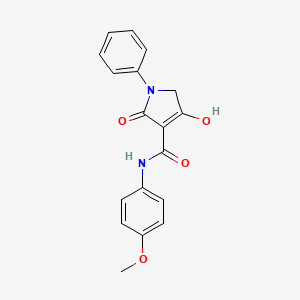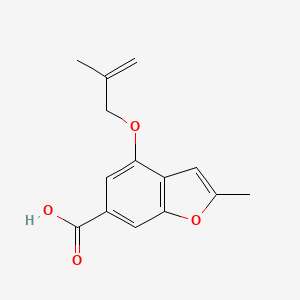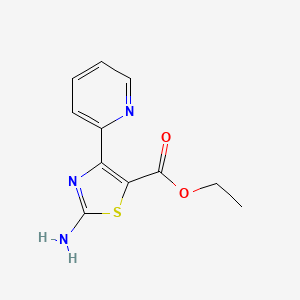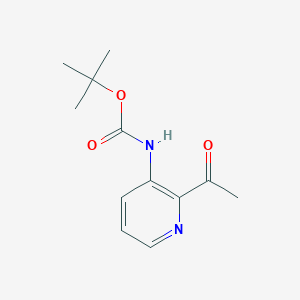
1-(2-(2-Bromophenoxy)ethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Bromophenoxy)ethyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a 2-(2-bromophenoxy)ethyl group, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Bromophenoxy)ethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of 2-(2-Bromophenoxy)ethylamine: This intermediate can be synthesized by reacting 2-bromophenol with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(2-bromophenoxy)ethanol. This is then converted to 2-(2-bromophenoxy)ethylamine using a suitable amination reagent.
Formation of this compound: The final compound is synthesized by reacting 2-(2-bromophenoxy)ethylamine with 4-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Bromophenoxy)ethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases such as triethylamine are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction Reactions: Products include oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Bromophenoxy)ethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Bromophenoxy)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-bromophenoxy)acetate: Similar in structure but with an acetate group instead of a pyrazole ring.
2-(2-Bromophenoxy)ethyl thiocyanate: Similar in structure but with a thiocyanate group instead of a pyrazole ring.
Uniqueness
1-(2-(2-Bromophenoxy)ethyl)-1H-pyrazol-4-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12BrN3O |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
1-[2-(2-bromophenoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3O/c12-10-3-1-2-4-11(10)16-6-5-15-8-9(13)7-14-15/h1-4,7-8H,5-6,13H2 |
InChI-Schlüssel |
CLWNNWQEZKMJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCN2C=C(C=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


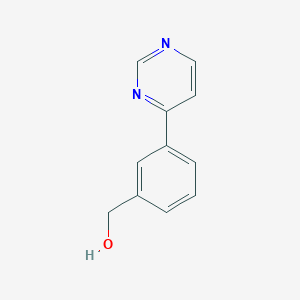

![tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate](/img/structure/B11809015.png)
